

An In-depth Technical Guide to the Physical Properties of Cyclohexanecarboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexanecarboxamide

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Introduction

Cyclohexanecarboxamide, a white crystalline solid, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is crucial for its application in drug design, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the key physical characteristics of **Cyclohexanecarboxamide**, supported by detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of **Cyclohexanecarboxamide** are summarized in the tables below, providing a clear reference for laboratory and development work.

General and Molar Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO	[1][2][3][4][5][6]
Molecular Weight	127.18 g/mol	[2][3][5]
Appearance	White amorphous powder, White flakes	[1][7]

Thermal and Density Properties

Property	Value	Reference
Melting Point	186-188 °C (lit.)	[3][8][9]
Boiling Point	280.1 °C at 760 mmHg (rough estimate: 235.98°C)	[3][8]
Density	1.018 g/cm ³ (rough estimate: 1.0083 g/cm ³)	[3][8]

Physicochemical Properties

Property	Value	Reference
Vapor Pressure	0.00386 mmHg at 25°C	[3][8]
LogP	1.75230	[3]
pKa (Predicted)	16.76 ± 0.20	[1]
Solubility	Sparingly soluble in water.[1] [10]	

Experimental Protocols

Detailed methodologies for determining the key physical properties of **Cyclohexanecarboxamide** are outlined below. These protocols are based on established laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered **Cyclohexanecarboxamide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10][11]

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[\[10\]](#)
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[\[11\]](#)
- **Observation:** For an accurate measurement, the heating rate is slowed to 1-2°C per minute when the temperature is about 15°C below the approximate melting point.[\[11\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[\[12\]](#)

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

- **Apparatus Setup:** A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample (at least 5 mL), a condenser, and a collection flask.[\[13\]](#)[\[14\]](#)[\[15\]](#) A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
- **Heating:** The sample is heated to boiling.[\[16\]](#)
- **Distillation:** As the liquid boils, the vapor rises, is cooled by the condenser, and condenses back into a liquid, which is collected.
- **Temperature Reading:** The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[\[16\]](#)
- **Pressure Correction:** The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.[\[13\]](#)

Density Determination (Liquid Displacement Method)

Density is the mass of a substance per unit volume. For an irregularly shaped solid, its volume can be determined by the displacement of a liquid.

Methodology:

- Mass Measurement: The mass of a sample of **Cyclohexanecarboxamide** is determined using an analytical balance.[\[17\]](#)[\[18\]](#)
- Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, given its sparing solubility), and the initial volume is recorded.[\[17\]](#)[\[18\]](#)
- Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[\[17\]](#)[\[18\]](#)
- Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.[\[17\]](#)[\[18\]](#)
- Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[\[17\]](#)[\[18\]](#)

Solubility Determination (Qualitative & Semi-Quantitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are chosen.
- Sample Preparation: A small, known mass of **Cyclohexanecarboxamide** (e.g., 10 mg) is placed into a series of test tubes.

- Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to a separate test tube.
- Observation: The tubes are agitated at a constant temperature, and the dissolution of the solid is observed.
- Classification: The solubility is classified as soluble (dissolves completely), partially soluble (some solid remains), or insoluble (no apparent dissolution).^[19] For a more quantitative measure, small increments of the solute can be added to a known volume of solvent until saturation is reached (solid no longer dissolves).^[20]

pKa Determination (Spectrophotometric Method)

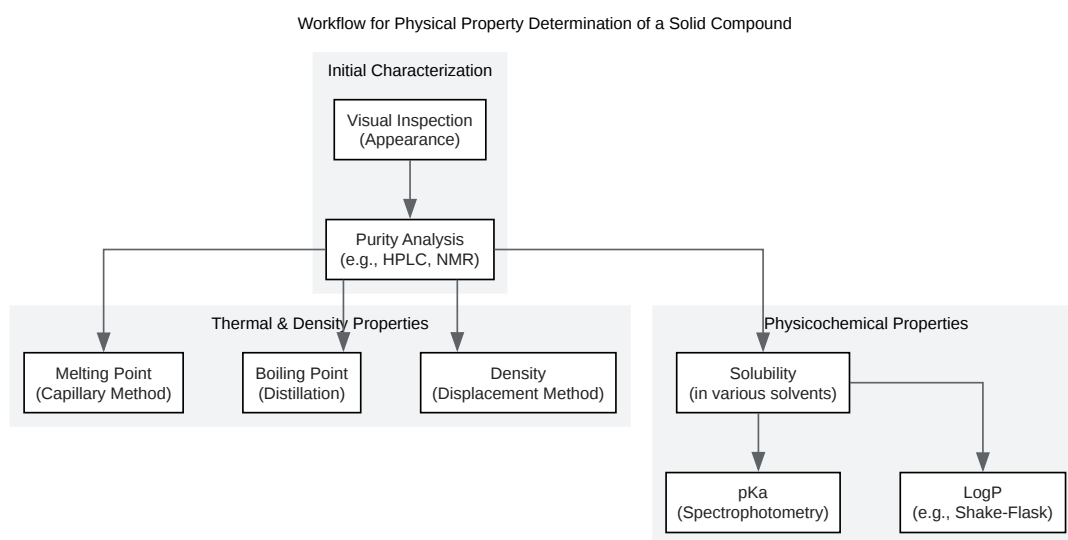
The pKa is a measure of the acidity of a compound. Spectrophotometry can be used to determine the pKa of a compound that exhibits a change in its UV-Vis absorbance spectrum with pH.

Methodology:

- Wavelength Selection: The UV-Vis spectra of **Cyclohexanecarboxamide** are recorded in highly acidic and highly basic solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated forms.
- Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.^[21]
- Sample Preparation: A constant concentration of **Cyclohexanecarboxamide** is added to each buffer solution.
- Absorbance Measurement: The absorbance of each solution is measured at the predetermined wavelengths.^[22]
- Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms is calculated from the absorbance data at each pH. A plot of the logarithm of this ratio versus pH yields a straight line. The pKa is the pH at which the logarithm of the ratio is zero (i.e., where the concentrations of the two forms are equal).^[21]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a solid compound like **Cyclohexanecarboxamide**.



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Caption: Logical workflow for determining the physical properties of a solid compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Cyclohexanecarboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073365#what-are-the-physical-properties-of-cyclohexanecarboxamide]

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